molecular formula C12H9FO3S B8416522 4-(4-Fluorophenylsulfonyl)phenol CAS No. 312-36-7

4-(4-Fluorophenylsulfonyl)phenol

Cat. No.: B8416522
CAS No.: 312-36-7
M. Wt: 252.26 g/mol
InChI Key: GSEUCCKUWBRMMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Fluorophenylsulfonyl)phenol is a sulfonyl-containing aromatic compound characterized by a phenol group linked to a 4-fluorophenylsulfonyl moiety. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry (e.g., as an intermediate in antileishmanial agents) and material science (e.g., polymer synthesis) .

Properties

CAS No.

312-36-7

Molecular Formula

C12H9FO3S

Molecular Weight

252.26 g/mol

IUPAC Name

4-(4-fluorophenyl)sulfonylphenol

InChI

InChI=1S/C12H9FO3S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8,14H

InChI Key

GSEUCCKUWBRMMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1O)S(=O)(=O)C2=CC=C(C=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-(4-Fluorophenylsulfonyl)phenol with structurally related sulfonylphenols:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Key Applications
This compound C₁₂H₉FO₃S 252.26 4-Fluorophenyl, sulfonyl, phenol Not reported Antileishmanial agents
4-((4-(Allyloxy)phenyl)sulfonyl)phenol C₁₅H₁₄O₄S 290.33 Allyloxy, sulfonyl, phenol Not reported Polymer synthesis
4-Chlorophenyl phenyl sulfone C₁₂H₉ClO₂S 252.72 Chlorophenyl, sulfonyl 147–149 Pesticides, flame retardants
4,4'-Difluorodiphenyl sulfone C₁₂H₈F₂O₂S 254.25 4-Fluorophenyl (bis), sulfonyl 98–100 High-performance polymers

Key Observations :

  • Thermal Stability : The 4,4'-Difluorodiphenyl sulfone analog exhibits a higher melting point (98–100°C) than chlorinated derivatives, suggesting fluorine improves thermal resilience .
  • Solubility: Sulfonyl groups generally reduce aqueous solubility, but the phenol moiety in this compound may improve solubility in polar solvents compared to non-phenolic analogs like 4-Chlorophenyl phenyl sulfone .

Nonlinear Optical (NLO) Properties

While direct NLO data for this compound are unavailable, insights can be drawn from structurally similar sulfonylphenols:

  • 4-((4-(Allyloxy)phenyl)sulfonyl)phenol: Exhibits enhanced thermal stability in polymers, attributed to sulfonyl-induced rigidity and π-conjugation .
  • 4,4'-Difluorodiphenyl sulfone : Used in optical polymers due to its high transparency and low birefringence, properties linked to symmetric fluorination and sulfonyl polarity .
  • Theoretical Predictions: Fluorine's electron-withdrawing nature may lower the HOMO-LUMO gap in this compound, enhancing hyperpolarizability—a critical factor for NLO materials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.